molecular formula C16H14N2O3 B2800865 (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide CAS No. 1085449-53-1

(2E)-N-benzyl-3-(2-nitrophenyl)acrylamide

Cat. No. B2800865
M. Wt: 282.299
InChI Key: DHBJTRCBAOYABB-ZHACJKMWSA-N
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Description

“(2E)-N-benzyl-3-(2-nitrophenyl)acrylamide” is a chemical compound with the CAS number 1085449-53-1 . It belongs to the categories of aliphatic compounds, amides, and benzenes .


Molecular Structure Analysis

The molecular weight of this compound is approximately 282.30 . It contains a total of 35 atoms; 14 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide and its derivatives have been synthesized and characterized for various scientific applications. For example, the synthesis and characterization of N-(4-nitrophenyl)acrylamide have been explored, showing its potential for biomedical research due to low toxicity on cancer cells as suggested by experimental studies and theoretical calculations (Tanış, Çankaya, & Yalçın, 2019).

Corrosion Inhibition

  • Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research on specific acrylamide derivatives demonstrated significant corrosion inhibition for copper in nitric acid solutions, indicating the potential industrial application of these compounds in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Polymer Science

  • The controlled radical polymerization of acrylamide derivatives containing specific moieties (e.g., l-phenylalanine) via RAFT (Reversible Addition−Fragmentation chain Transfer) has been achieved, producing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity. This opens avenues in polymer science for the creation of materials with precise properties (Mori, Sutoh, & Endo, 2005).

Catalysis

  • Acrylamide-mediated methods have been employed to prepare metal/N-doped carbon nanocatalysts, showing excellent catalytic behavior towards the hydrogenation of 4-nitrophenol. This signifies the role of acrylamide derivatives in enhancing catalytic processes, potentially for environmental and industrial applications (Jiang et al., 2021).

Chemosensors

  • N-nitrophenyl benzamide derivatives, structurally related to (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide, have been developed as chemosensors for the detection of cyanide in aqueous environments. This application highlights the role of acrylamide derivatives in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

properties

IUPAC Name

(E)-N-benzyl-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(17-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)18(20)21/h1-11H,12H2,(H,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBJTRCBAOYABB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-benzyl-3-(2-nitrophenyl)acrylamide

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